18-Bromooctadecanoic acid
CAS No.: 2536-38-1
Cat. No.: VC7962477
Molecular Formula: C18H35BrO2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2536-38-1 |
---|---|
Molecular Formula | C18H35BrO2 |
Molecular Weight | 363.4 g/mol |
IUPAC Name | 18-bromooctadecanoic acid |
Standard InChI | InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) |
Standard InChI Key | BSDAIZFMQYOAFY-UHFFFAOYSA-N |
SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCBr |
Canonical SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
18-Bromooctadecanoic acid (CAS 2536-38-1) consists of an 18-carbon saturated hydrocarbon chain terminating in a carboxylic acid group () and a bromine atom at the 18th position. The bromine substitution introduces steric and electronic effects that distinguish it from non-halogenated fatty acids like stearic acid. The compound’s linear structure is confirmed by its IUPAC name, 18-bromooctadecanoic acid, and its canonical SMILES representation () .
Physical Properties
Key physical properties, derived from experimental data, are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 363.37 g/mol | |
Melting Point | 75.5°C | |
Density | 1.1687 (estimate) | |
Refractive Index | 1.4650 (estimate) | |
Storage Conditions | 2–8°C |
The compound’s relatively high melting point compared to stearic acid (69.3°C) reflects the increased molecular weight and polarity imparted by bromine . Its estimated density and refractive index align with trends observed in brominated alkanes, which typically exhibit higher values than their non-halogenated counterparts.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The bromination of stearic acid is the primary route for synthesizing 18-bromooctadecanoic acid. A representative procedure involves:
-
Reactant Preparation: Stearic acid is dissolved in a non-polar solvent (e.g., carbon tetrachloride or chloroform).
-
Bromination: Bromine () is added dropwise under inert conditions at 50–60°C, facilitated by a catalyst such as phosphorus tribromide () .
-
Purification: The crude product is recrystallized from ethanol or acetone to yield pure 18-bromooctadecanoic acid .
This method achieves selective bromination at the terminal carbon due to the stability of secondary carbocations formed during the reaction .
Industrial Production
Industrial processes often utilize stearic acid derived from natural sources like palm oil. Key steps include:
-
Fatty Acid Isolation: Steam distillation of palm oil under reduced pressure (5–50 mm Hg) isolates stearic acid .
-
Large-Scale Bromination: Continuous-flow reactors maintain temperatures of 93–177°C and employ hydrogen bromide () as a brominating agent to enhance yield and purity .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at C-18 is susceptible to nucleophilic displacement. For example:
This reaction produces 18-hydroxyoctadecanoic acid, a precursor to biodegradable polymers .
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride () reduces the bromine atom to yield stearic acid .
-
Oxidation: Strong oxidants like potassium permanganate () convert the terminal methyl group into a carboxylic acid, forming dicarboxylic derivatives .
Derivatives and Related Compounds
Methyl 18-Bromooctadecanoate
The methyl ester derivative (CAS VC17879693) is synthesized via esterification of 18-bromooctadecanoic acid with methanol. With a molecular formula of , this compound serves as a versatile intermediate in organic synthesis, particularly in coelectrolysis applications.
Property | 18-Bromooctadecanoic Acid | Methyl Ester Derivative |
---|---|---|
Molecular Formula | ||
Molar Mass | 363.37 g/mol | 377.4 g/mol |
Primary Use | Pharmaceutical intermediate | Organic synthesis |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s reactivity enables its use in synthesizing bioactive molecules, including anti-inflammatory agents and antimicrobial compounds .
Material Science
18-Bromooctadecanoic acid modifies polymer surfaces to enhance hydrophobicity, making it valuable in coatings and lubricants .
Analytical Chemistry
As a derivatization agent, it improves the volatility of fatty acids for gas chromatography analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume